1,3-Dioxoisoindolin-2-yl 2-methylbutanoate chemical structure and properties
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate chemical structure and properties
An In-depth Technical Guide to 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, a derivative of N-hydroxyphthalimide. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications in modern organic chemistry, particularly as an active ester for peptide synthesis and as a structural motif in medicinal chemistry. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Phthalimide Moiety in Synthetic Chemistry
The phthalimide group is a cornerstone of synthetic organic chemistry, most famously employed as a protecting group for primary amines in the Gabriel synthesis. Its utility extends far beyond this classic transformation. When incorporated into more complex structures, the phthalimide moiety can influence a molecule's biological activity and physicochemical properties. Derivatives of N-hydroxyphthalimide, such as 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, are classified as active esters. These compounds are valuable reagents for forming amide bonds under mild conditions, a critical process in the synthesis of peptides and pharmaceutical intermediates[1]. This guide focuses specifically on the 2-methylbutanoate ester derivative, detailing its structure, properties, synthesis, and functional applications.
Molecular Structure and Identification
The structure of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate consists of a planar phthalimide ring system linked via its nitrogen atom to an oxygen atom, forming an N-O bond. This oxygen is, in turn, the ester oxygen of a 2-methylbutanoate group. This arrangement makes it an O-acyl derivative of N-hydroxyphthalimide[1].
Caption: Chemical structure of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,3-dioxoisoindolin-2-yl 2-methylbutanoate | |
| CAS Number | 2171537-18-9 | |
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | [1] |
| InChI Key | JVDGNWWWVXDFDG-UHFFFAOYSA-N |
| SMILES | CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | N/A |
Physicochemical and Safety Properties
The physical and safety properties of a compound are critical for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Solid | ||
| Purity | ≥ 97% | Typical commercial purity | |
| Boiling Point | 370.8 ± 25.0 °C | Predicted | [1] |
| Density | 1.29 ± 0.1 g/cm³ | Predicted | [1] |
| Storage | 2-8 °C, inert atmosphere, keep in dark place | Essential for preventing hydrolysis |[1] |
Table 3: GHS Safety Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | |
Synthesis Protocol: Esterification of N-Hydroxyphthalimide
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is not explicitly detailed in the provided search results. However, based on the established synthesis of N-phthaloyl amino acids and related active esters, a robust and reliable protocol can be designed[2][3][4]. The most logical and field-proven approach is the esterification of N-hydroxyphthalimide with an activated form of 2-methylbutanoic acid, such as its acyl chloride.
Causality of Experimental Design:
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N-hydroxyphthalimide is selected as the starting material because its N-OH group is nucleophilic and can be readily acylated.
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2-methylbutanoyl chloride is used as the acylating agent. Acyl chlorides are highly reactive, ensuring an efficient and often high-yielding reaction at low to ambient temperatures, which minimizes side reactions.
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Triethylamine (TEA) or a similar non-nucleophilic base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl drives the equilibrium towards the product and prevents potential acid-catalyzed degradation.
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Anhydrous Dichloromethane (DCM) is an ideal solvent. It is inert under the reaction conditions, effectively dissolves the reactants, and is volatile, making product isolation straightforward. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride.
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-hydroxyphthalimide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
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Base Addition: Add triethylamine (1.1 eq) to the suspension.
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Cooling: Cool the flask to 0 °C using an ice-water bath.
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Acylation: Add 2-methylbutanoyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Applications in Research and Drug Development
While specific applications for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate are not extensively documented, its utility can be expertly inferred from its chemical nature as an active ester and the known biological relevance of the phthalimide scaffold.
Amide Bond Formation and Peptide Synthesis
The primary application of this molecule is as an acylating agent for the formation of amide bonds[1]. The N-hydroxyphthalimide group is an excellent leaving group, facilitating the reaction with primary and secondary amines under mild conditions to form the corresponding amides.
Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling the stable N-hydroxyphthalimide anion (which is subsequently protonated) to yield the amide product. This method avoids the harsher conditions or expensive coupling reagents sometimes required for amide synthesis.
Caption: Use of the title compound in amide synthesis.
Building Block in Medicinal Chemistry
The phthalimide core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Phthalimide derivatives have been investigated for their anticancer, antioxidant, and anti-inflammatory properties[5][6][7]. For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have demonstrated significant anticancer and antioxidant activity[5][6]. While this specific ester has not been tested, its structural components—the phthalimide head and a lipophilic alkyl tail—make it a relevant intermediate for synthesizing new chemical entities for biological screening. Researchers could use it to introduce the 2-methylbutanoyl-phthalimide fragment into larger molecules to probe structure-activity relationships.
Conclusion
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is a valuable research chemical whose utility is derived from its identity as an N-hydroxyphthalimide active ester. It serves as an efficient and mild acylating agent for the synthesis of amides, a fundamental transformation in organic and medicinal chemistry. Its synthesis is straightforward, relying on standard esterification chemistry. For drug development professionals, this compound and its analogs represent useful tools and structural motifs for the construction of novel bioactive molecules, leveraging the proven importance of the phthalimide scaffold. This guide provides the foundational technical knowledge required for its synthesis, handling, and strategic application in a research context.
References
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Nefkens, H. G. L., Tesser, G. I., & Nivard, R. J. F. (n.d.). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate. Retrieved from [Link]
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Khan, I., et al. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from [Link]
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MDPI. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]
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Farmacia Journal. (n.d.). DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL-ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIAL. Retrieved from [Link]
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